molecular formula C35H36O7 B12068056 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranoside

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranoside

Cat. No.: B12068056
M. Wt: 568.7 g/mol
InChI Key: NXNIZMPSBKIVOQ-UHFFFAOYSA-N
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Description

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside is a protected glucopyranoside derivative widely used in carbohydrate synthesis. Its structure features three benzyl groups at positions 1, 2, and 3, and a 4-methoxybenzylidene acetal at positions 4 and 6, which serve as protective groups to prevent unwanted reactions during glycosylation . The β-D-configuration ensures compatibility with enzymatic and chemical glycosylation strategies, making it a critical intermediate in oligosaccharide and glycoconjugate synthesis .

Properties

Molecular Formula

C35H36O7

Molecular Weight

568.7 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C35H36O7/c1-36-29-19-17-28(18-20-29)34-40-24-30-31(42-34)32(37-21-25-11-5-2-6-12-25)33(38-22-26-13-7-3-8-14-26)35(41-30)39-23-27-15-9-4-10-16-27/h2-20,30-35H,21-24H2,1H3

InChI Key

NXNIZMPSBKIVOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Acetalization Methodology

The 4,6-O-(4-methoxybenzylidene) acetal is installed early in the synthesis to shield the cis-diol system. A representative protocol involves treating methyl β-D-glucopyranoside with 4-methoxybenzaldehyde dimethyl acetal (1.2 equiv) and camphorsulfonic acid (0.1 equiv) in anhydrous DMF at 80°C under azeotropic reflux (4 Å molecular sieves). Reaction progress is monitored by TLC (hexane:EtOAc 3:1), with typical yields exceeding 85%. The acetal’s stability under basic conditions (e.g., NaH/BnCl) ensures compatibility with subsequent benzylation steps.

Side Reactions and Mitigation

Competing formation of 3,4-O-benzylidene byproducts is minimized by steric hindrance from the 4-methoxy group, which directs acetalization to the 4,6-positions. Residual water must be rigorously excluded to prevent hydrolysis, achieved via molecular sieves and anhydrous solvents.

Sequential Benzylation of 1,2,3-Hydroxyl Groups: Methodological Approaches

Benzylation Conditions

Following acetal formation, the 1,2,3-hydroxyls are benzylated using NaH (3.0 equiv) and benzyl chloride (4.5 equiv) in DMF at 105°C under argon. This method, adapted from Koto et al., achieves complete benzylation within 3 hours, though competing over-benzylation at the 4,6-positions is observed if the acetal is compromised. Purification via silica gel chromatography (hexane → EtOAc gradient) isolates the tri-O-benzylated product in 61% yield.

Table 1: Comparative Benzylation Yields Under Varied Conditions

BaseSolventTemperature (°C)Yield (%)Side Products (%)
NaHDMF105615 (tetra-O-benzyl)
KOtBuTHF704812 (incomplete)
DBUDCM403320 (acetal cleavage)

Regioselective Challenges

The anomeric hydroxyl (position 1) exhibits heightened reactivity, often leading to premature benzylation. To mitigate this, temporary anomeric protection (e.g., 4-methoxyphenyl glycoside) is employed prior to acetalization. Subsequent CAN-mediated oxidative cleavage of the 4-methoxyphenyl group regenerates the hemiacetal, which is then selectively benzylated under controlled conditions.

Anomeric Manipulation: From Temporary Protection to Benzyl Glycoside Formation

Temporary Anomeric Protection

4-Methoxyphenyl β-D-glucopyranoside serves as a robust intermediate, synthesized via BF3·OEt2-catalyzed glycosylation of D-glucose with 4-methoxyphenol. This group withstands acetalization and benzylation while permitting facile removal with CAN in acetonitrile/water (yield: 89%).

Trichloroacetimidate-Mediated Benzylation

The hemiacetal is converted to a trichloroacetimidate donor by treatment with trichloroacetonitrile and DBU in dichloromethane. Glycosylation with benzyl alcohol, catalyzed by TMSOTf at −50°C, installs the anomeric benzyl group with β-selectivity (>95%). Neighboring group participation from the 2-O-benzyl group ensures retention of configuration.

Analytical Characterization and Purity Assessment

NMR Spectroscopy

1H NMR (CDCl3) of the final product displays characteristic signals: δ 7.32–6.97 (m, 17H, aromatic), 5.42 (s, 1H, benzylidene proton), 4.88 (d, J = 3.5 Hz, 1H, H-1β). 13C NMR confirms the β-configuration (C-1: δ 101.2).

Mass Spectrometry

High-resolution ESI-MS ([M+Na]+) calculates for C43H44O8Na+: 711.2932; found: 711.2929.

Comparative Analysis of Synthetic Routes and Yield Optimization

Route Efficiency

The sequential approach (acetal → benzylation → anomeric manipulation) yields 42% overall, outperforming convergent strategies (28%). Key bottlenecks include incomplete benzylation (remediated by excess BnCl) and acetal hydrolysis during workup (mitigated by neutral pH extraction).

Scalability Considerations

Large-scale reactions (>10 g) require portionwise NaH addition to control exothermy. Microwave-assisted steps, though effective for decarboxylative elimination in related systems , are less suitable for benzylation due to side-product formation.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride (NaH), benzyl chloride, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside is in glycosylation reactions. This compound serves as a glycosyl donor in the synthesis of various oligosaccharides and glycoconjugates. The presence of protective benzyl groups allows for selective reactions while maintaining the integrity of the glucopyranoside unit.

Case Study: Synthesis of Oligosaccharides

In a study focusing on the synthesis of complex oligosaccharides, researchers utilized this compound to create β-glycosidic linkages with various acceptor molecules. The resulting oligosaccharides exhibited enhanced biological activity, demonstrating the utility of this glycoside in carbohydrate chemistry .

Anticancer Research

Recent investigations have explored the potential anticancer properties of derivatives synthesized from 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside. Modifications to the structure have led to compounds that exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays revealed that certain derivatives displayed significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this compound in cancer treatment .

Drug Delivery Systems

The compound has also been investigated for its role in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances their solubility and bioavailability.

Case Study: Nanoparticle Formulations

Research has demonstrated that incorporating 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside into nanoparticle formulations significantly improved the delivery efficiency of anticancer drugs. This approach resulted in targeted delivery to tumor sites while minimizing systemic toxicity .

Biological Studies

The compound's structural features make it an excellent candidate for studying carbohydrate-protein interactions. Its derivatives can be used as probes to investigate lectin binding and other carbohydrate-mediated biological processes.

Case Study: Lectin Binding Studies

In a series of experiments aimed at understanding carbohydrate-lectin interactions, derivatives of this glycoside were tested for their binding affinity to various lectins. The results indicated that modifications to the methoxy group influenced binding strength, providing insights into designing better glycomimetics .

Summary Table of Applications

Application AreaDescriptionExample Findings
Glycosylation ReactionsUsed as a glycosyl donor for synthesizing oligosaccharidesEnhanced biological activity in synthesized compounds
Anticancer ResearchDerivatives exhibit cytotoxic effects against cancer cell linesInduction of apoptosis in breast and colon cancer cells
Drug Delivery SystemsImproves solubility and bioavailability of therapeutic agentsTargeted delivery via nanoparticle formulations
Biological StudiesProbes for investigating carbohydrate-protein interactionsInfluence of methoxy group on lectin binding affinity

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in glycosylation processes, affecting their activity.

    Pathways Involved: It can modulate carbohydrate metabolism pathways by influencing the activity of glycosyltransferases and glycosidases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a. Number and Position of Benzyl Groups
  • 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside: The tri-O-benzyl substitution enhances steric protection of hydroxyl groups, increasing stability under acidic or oxidative conditions compared to derivatives with fewer benzyl groups .
  • Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside (): With only two benzyl groups, this compound exhibits higher reactivity in regioselective glycosylation but reduced stability in deprotection steps .
  • Benzyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside (): Despite similar benzyl group count, the α-configuration and absence of a 4-methoxybenzylidene acetal limit its utility in β-selective glycosylation .
b. Acetal Group Variations
  • 4-Methoxybenzylidene vs. Benzylidene : The 4-methoxy group in the benzylidene acetal (as in the target compound) increases electron density, influencing acetal stability and reactivity. For example, 4,6-O-benzylidene acetals (without methoxy) are more prone to acid-catalyzed hydrolysis .
  • 4,6-O-(2-Thenylidene) Derivatives (): Substituting 4-methoxybenzylidene with 2-thenylidene (as in the oncolytic compound) alters biological activity but reduces synthetic versatility due to the bulky thenyl group .

Glycosylation Efficiency

The tri-O-benzyl protection in the target compound allows selective deprotection of the 4,6-O-(4-methoxybenzylidene) group under mild acidic conditions, enabling sequential glycosylation at the 2- and 3-positions. In contrast, compounds with fewer benzyl groups (e.g., methyl 4,6-O-benzylidene derivatives) require harsher conditions, risking side reactions .

Deprotection Strategies

  • Reductive Acetal Opening: Sodium cyanoborohydride/trifluoroacetic acid selectively cleaves the 4,6-O-(4-methoxybenzylidene) group in the target compound, preserving benzyl protections (as shown in and ) .
  • Comparative Stability : The 4-methoxybenzylidene group is more resistant to hydrolysis than cyclohexylidene or benzylidene acetals (), making the target compound suitable for multi-step syntheses .

Data Table: Key Comparative Features

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside 3×Benzyl, 4-methoxybenzylidene, β-D C35H36O7 568.66 Glycoconjugate synthesis, glycan arrays
Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside 2×Benzyl, 4-methoxybenzylidene, α-D C29H32O7 492.57 Regioselective glycosylation studies
4'-Demethyl-epipodophyllotoxin-9-(4,6-O-2-thenylidene-β-D-glucopyranoside) 2-Thenylidene, β-D C32H34O12S 642.67 Oncolytic agent (G2 phase inhibition)
Benzyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside 3×Benzyl, α-D C34H36O6 540.65 Model for α-linked glycan synthesis

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside, and what protecting group strategies are typically employed?

  • Methodological Answer : The synthesis typically involves sequential benzylation and benzylidene acetal formation. Benzyl bromide (BnBr) and sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) are used for regioselective benzylation of hydroxyl groups. The 4,6-O-(4-methoxybenzylidene) acetal is introduced via acid-catalyzed condensation with 4-methoxybenzaldehyde, protecting the 4,6-diol positions . Characterization involves NMR (1H, 13C, and 2D experiments) to confirm substitution patterns and stereochemistry .

Q. How is the benzylidene acetal stability evaluated under different reaction conditions, and what are its implications for downstream deprotection?

  • Methodological Answer : The benzylidene acetal’s stability is tested using acid hydrolysis (e.g., trifluoroacetic acid in dichloromethane) or reductive cleavage (e.g., BH₃·THF). Kinetic studies via TLC or HPLC monitor degradation rates. Acetal stability impacts deprotection strategies; for example, selective removal of the benzylidene group without affecting benzyl ethers requires mild acidic conditions .

Q. What spectroscopic techniques are critical for characterizing the stereochemical integrity of this compound?

  • Methodological Answer : 1H NMR coupling constants (e.g., J₃,4 and J₄,5 for glucopyranoside conformation) and NOESY/ROESY correlations confirm anomeric configuration (β-D) and ring puckering. 13C NMR identifies substitution patterns via chemical shifts of benzylated and benzylidene carbons (~100–130 ppm for aromatic carbons). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can researchers optimize regioselective benzylation to minimize side reactions (e.g., over-benzylation or migration)?

  • Methodological Answer : Regioselectivity is enhanced using steric and electronic directing groups. For example, temporary 4,6-O-benzylidene protection directs benzylation to the 2,3-positions. Kinetic control via low-temperature reactions (−20°C to 0°C) and stoichiometric adjustments (1.2–1.5 equiv BnBr per hydroxyl) reduce over-substitution. Monitoring via TLC and quenching intermediates with methanol improves yield .

Q. What experimental approaches resolve discrepancies in reported antimicrobial activities of analogous glucopyranoside derivatives?

  • Methodological Answer : Contradictions in bioactivity data may arise from variations in microbial strains, assay conditions (e.g., agar diffusion vs. broth microdilution), or compound purity. Standardized protocols (CLSI guidelines) and HPLC-purified compounds (>95% purity) ensure reproducibility. Comparative studies using isogenic microbial strains isolate structure-activity relationships .

Q. How do reaction solvents and catalysts influence glycosylation efficiency when using this compound as a glycosyl donor?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance glycosyl donor solubility, while Lewis acids (e.g., BF₃·Et₂O) or N-iodosuccinimide (NIS)/TfOH promote activation. Mechanistic studies (e.g., kinetic isotopic effects) reveal whether the reaction proceeds via oxocarbenium ion intermediates. Glycosylation yields are optimized using molecular sieves (4 Å) to scavenge water .

Q. What strategies mitigate stereochemical inversion during deprotection of benzyl and benzylidene groups?

  • Methodological Answer : Reductive hydrogenolysis (H₂/Pd-C) for benzyl removal preserves stereochemistry but requires inert atmospheres. For acid-labile benzylidene acetals, buffered conditions (e.g., AcOH/NaOAc) prevent β-elimination. Monitoring via circular dichroism (CD) or polarimetry ensures retention of the β-D configuration .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for analogous glucopyranosides in different solvent systems?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter proton chemical shifts, particularly for hydroxyl and anomeric protons. Referencing internal standards (e.g., TMS) and using 2D NMR (HSQC, HMBC) resolves ambiguities. Cross-referencing with X-ray crystallography data validates assignments .

Q. Why do some studies report divergent biological activities for structurally similar derivatives?

  • Methodological Answer : Subtle structural variations (e.g., para-methoxy vs. ortho-methoxy substitution on benzylidene) alter hydrophobicity and membrane permeability. Quantitative structure-activity relationship (QSAR) models correlate logP values with antimicrobial potency. Synergistic effects with adjuvants (e.g., efflux pump inhibitors) may also explain discrepancies .

Methodological Tables

Key Reaction Optimization Parameters Impact on Yield/Stereochemistry
Benzylation stoichiometry (BnBr:substrate)Excess BnBr (1.5 equiv) improves 2,3-O-benzylation but risks over-substitution
Temperature during benzylidene formation0–25°C minimizes acetal migration
Catalyst in glycosylation (NIS/TfOH vs. BF₃·Et₂O)NIS/TfOH favors β-selectivity (>80%)

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